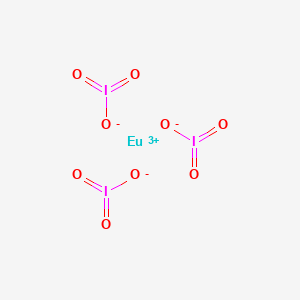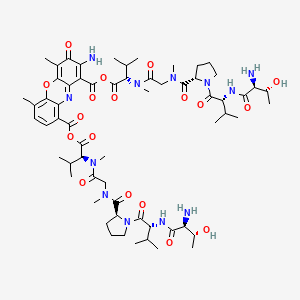
1,3,5-Cycloheptatriene-1-carbonitrile,3-isopropyl-7-oxo-(8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Cycloheptatriene-1-carbonitrile,3-isopropyl-7-oxo-(8CI) is a chemical compound with a unique structure that includes a seven-membered ring with alternating double bonds, a nitrile group, an isopropyl group, and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Cycloheptatriene-1-carbonitrile,3-isopropyl-7-oxo-(8CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3,5-cycloheptatriene with a nitrile source and an isopropylating agent in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Cycloheptatriene-1-carbonitrile,3-isopropyl-7-oxo-(8CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1,3,5-Cycloheptatriene-1-carbonitrile,3-isopropyl-7-oxo-(8CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3,5-Cycloheptatriene-1-carbonitrile,3-isopropyl-7-oxo-(8CI) involves its interaction with molecular targets such as enzymes or receptors. The nitrile and ketone groups can form hydrogen bonds or covalent bonds with target molecules, influencing their activity. The isopropyl group may also play a role in modulating the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Cycloheptatriene: Lacks the nitrile, isopropyl, and ketone groups, making it less versatile in chemical reactions.
1,3,5-Cycloheptatriene-1-carbonitrile: Similar structure but without the isopropyl and ketone groups.
1,3,5-Cycloheptatriene-1-carbonitrile,5-isopropyl: Lacks the ketone group, which affects its reactivity and applications.
Uniqueness
1,3,5-Cycloheptatriene-1-carbonitrile,3-isopropyl-7-oxo-(8CI) is unique due to the presence of multiple functional groups that allow for diverse chemical reactions and applications. Its structure enables it to participate in a wide range of synthetic transformations, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
13785-56-3 |
|---|---|
Formule moléculaire |
C11H11NO |
Poids moléculaire |
173.215 |
Nom IUPAC |
7-oxo-3-propan-2-ylcyclohepta-1,3,5-triene-1-carbonitrile |
InChI |
InChI=1S/C11H11NO/c1-8(2)9-4-3-5-11(13)10(6-9)7-12/h3-6,8H,1-2H3 |
Clé InChI |
JJMJEDFNWHIKRH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC(=O)C(=C1)C#N |
Synonymes |
1,3,5-Cycloheptatriene-1-carbonitrile,3-isopropyl-7-oxo-(8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (3R,4S,4aS)-7-[(5S,6S,8S,8aR,10aS)-1,5,8,8a-tetrahydroxy-10a-methoxycarbonyl-6-methyl-9-oxo-5,6,7,8-tetrahydroxanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate](/img/structure/B577098.png)
![3H-Pyrrolo[2,3-b]quinoxaline](/img/structure/B577103.png)
![6H-[1,3]Thiazolo[5,4-g][1,4]benzothiazine](/img/structure/B577104.png)









